molecular formula C17H13ClN4S B286824 6-(2-Chlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Chlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286824
M. Wt: 340.8 g/mol
InChI Key: KTUQWMNUHJDCBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Chlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that belongs to the class of triazolothiadiazole derivatives. It has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The exact mechanism of action of 6-(2-Chlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells, bacteria, and fungi. It may also interact with certain receptors in the brain and modulate neurotransmitter levels, which could explain its potential therapeutic effects in neurodegenerative disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(2-Chlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied in various in vitro and in vivo models. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and improve cognitive function in animal models of neurodegenerative disorders. However, more studies are needed to fully understand its effects on different biological systems and to determine its potential toxicity and side effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(2-Chlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its versatility and potential for multiple applications. It can be easily synthesized using relatively simple methods and can be modified to obtain derivatives with different properties. However, one of the limitations is its potential toxicity and side effects, which could affect the interpretation of experimental results and the safety of researchers.

Future Directions

There are several future directions for the research on 6-(2-Chlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its potential as a drug candidate for the treatment of cancer, neurodegenerative disorders, and other diseases. Another direction is to explore its potential as a building block for the synthesis of new materials with interesting properties. Additionally, more studies are needed to fully understand its mechanism of action, toxicity, and side effects, and to optimize its synthesis and purification methods.

Synthesis Methods

The synthesis of 6-(2-Chlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in several studies. One of the most commonly used methods involves the reaction of 2-chlorobenzylamine with 3-methylbenzoyl isothiocyanate, followed by cyclization with hydrazine hydrate. The resulting compound is then treated with sodium hydroxide to obtain the final product. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

The potential applications of 6-(2-Chlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been explored in various fields. In medicine, it has been studied for its anticancer, antimicrobial, and antifungal activities. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, it has been tested as a fungicide and insecticide. In material science, it has been used as a building block for the synthesis of new materials with interesting properties.

properties

Molecular Formula

C17H13ClN4S

Molecular Weight

340.8 g/mol

IUPAC Name

6-[(2-chlorophenyl)methyl]-3-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13ClN4S/c1-11-5-4-7-13(9-11)16-19-20-17-22(16)21-15(23-17)10-12-6-2-3-8-14(12)18/h2-9H,10H2,1H3

InChI Key

KTUQWMNUHJDCBQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)CC4=CC=CC=C4Cl

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C3N2N=C(S3)CC4=CC=CC=C4Cl

Origin of Product

United States

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